molecular formula C13H19N B13088545 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine

3-[(2,4-Dimethylphenyl)methyl]pyrrolidine

Cat. No.: B13088545
M. Wt: 189.30 g/mol
InChI Key: AOUZUGAYKDOFGL-UHFFFAOYSA-N
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Description

3-[(2,4-Dimethylphenyl)methyl]pyrrolidine is a chemical compound characterized by a pyrrolidine ring substituted with a 2,4-dimethylphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine typically involves the reaction of 2,4-dimethylbenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran or dimethylformamide under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dimethylphenyl)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2,4-Dimethylphenyl)methyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2,4-Dimethylphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dimethylphenyl)methyl]pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 2,4-dimethylphenylmethyl group, which confer specific chemical reactivity and potential biological activities. This combination of structural features makes it a valuable compound for diverse scientific research applications .

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-[(2,4-dimethylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-10-3-4-13(11(2)7-10)8-12-5-6-14-9-12/h3-4,7,12,14H,5-6,8-9H2,1-2H3

InChI Key

AOUZUGAYKDOFGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CC2CCNC2)C

Origin of Product

United States

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